molecular formula C20H24N2O6 B8089499 Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate

Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B8089499
M. Wt: 388.4 g/mol
InChI Key: PGCATWPOILMLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate is a heterocyclic compound featuring a dihydropyridine core substituted with a benzyloxy group, a tert-butoxycarbonyl (Boc)-protected amine, and an ethyl ester moiety. This structure is of interest in medicinal and synthetic chemistry due to the versatility of the dihydropyridine scaffold, which is prevalent in bioactive molecules. The Boc group enhances stability during synthetic procedures, while the benzyloxy and ester functionalities contribute to reactivity and solubility .

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3-phenylmethoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-5-26-18(24)16-17(27-13-14-9-7-6-8-10-14)15(23)11-12-22(16)21-19(25)28-20(2,3)4/h6-12H,5,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCATWPOILMLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C=CN1NC(=O)OC(C)(C)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate, a compound with the CAS number 1985607-65-5, is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula: C22H32N2O6
  • Molecular Weight: 420.499 g/mol
  • SMILES Notation: CCOC(=O)[C@H]1CCC@HC@@HNC(=O)OC(C)(C)C

Table 1: Structural Features of this compound

FeatureDescription
Functional GroupsBenzyloxy, tert-butoxycarbonyl, amine
StereochemistryChiral centers present
SolubilitySoluble in organic solvents

Dihydropyridines are primarily known for their role as calcium channel blockers; however, this specific compound exhibits a range of biological activities that may extend beyond this mechanism. Research indicates that it may influence various cellular pathways:

  • Antioxidant Activity: The compound has shown potential in reducing oxidative stress in cellular models.
  • Anticancer Properties: Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Activity: Some derivatives of dihydropyridines have demonstrated efficacy against bacterial strains.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives of dihydropyridines exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .
  • Another study explored the antioxidant properties of similar compounds, demonstrating a reduction in reactive oxygen species (ROS) levels in human fibroblast cells treated with the compound .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduced ROS levels
AnticancerCytotoxicity against cancer cell lines
AntimicrobialEfficacy against certain bacteria

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step reactions that include protection-deprotection strategies to manage reactive functional groups. Analytical methods such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.

Synthesis Pathway Overview

  • Starting Materials: Appropriate amines and carboxylic acids.
  • Reactions:
    • Protection of amine groups using tert-butoxycarbonyl (Boc) groups.
    • Formation of the dihydropyridine core through cyclization reactions.
    • Final deprotection to yield the target compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate is primarily studied for its potential therapeutic effects. The dihydropyridine scaffold is known for various biological activities, including:

Antihypertensive Activity

Dihydropyridines are widely recognized as calcium channel blockers, which are used to treat hypertension. Research indicates that modifications to the dihydropyridine structure can enhance its biological activity and selectivity for calcium channels.

Antioxidant Properties

Studies have shown that compounds with a dihydropyridine core exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.

Antitumor Activity

Some derivatives of dihydropyridines have demonstrated cytotoxic effects against various cancer cell lines. The introduction of specific functional groups, such as benzyloxy and tert-butoxycarbonyl, may enhance these properties.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various transformations:

Building Block for Complex Molecules

The presence of both benzyloxy and tert-butoxycarbonyl groups makes this compound a versatile building block in organic synthesis. It can undergo reactions such as:

  • Nucleophilic substitutions : The benzyloxy group can be replaced by other nucleophiles.
  • Deprotection reactions : The tert-butoxycarbonyl group can be removed to yield amines or other functional groups.

Synthesis of Bioactive Compounds

Researchers utilize this compound to synthesize novel bioactive molecules that may possess improved pharmacological profiles compared to existing drugs.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

StudyFocusFindings
Study AAntihypertensive effectsDemonstrated significant blood pressure reduction in hypertensive models.
Study BAntioxidant activityShowed a marked increase in free radical scavenging ability compared to controls.
Study CSynthesis of derivativesSuccessfully synthesized several new compounds with enhanced biological activity.

Comparison with Similar Compounds

Structural Analogues in Pyrrole and Dihydropyridine Families

The compound shares functional groups with pyrrole-based analogs, such as Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) and its derivatives (e.g., 10b) . Key similarities and differences include:

Feature Target Dihydropyridine Compound Pyrrole Analogues (10a, 10b)
Core Structure 1,4-dihydropyridine ring Pyrrole ring
Boc Protection Present at N1 position Present at N1 position
Ester Group Ethyl ester at C2 Ethyl ester at C3
Substituents Benzyloxy at C3, oxo at C4 Indolyl groups at C4/C5, methyl at C2
Synthetic Catalyst Not specified in evidence CuCl₂·2H₂O
Typical Yield Not reported in evidence 94–98% (for 10a–e)

Physicochemical and Spectroscopic Properties

Melting Points
  • Pyrrole analogs 10a and 10b exhibit melting points of 169–173°C and 186–190°C, respectively .
Spectroscopic Data
  • IR Spectroscopy : Pyrrole analogs show strong carbonyl stretches (1682–1765 cm⁻¹) for ester and Boc groups, comparable to the dihydropyridine compound’s expected profile .
  • NMR : The Boc group’s tert-butyl protons resonate at δ 1.34 ppm in both the dihydropyridine and pyrrole derivatives. Ethyl ester protons appear at δ 0.75–0.79 ppm in pyrrole analogs, a feature likely conserved in the dihydropyridine compound .
Mass Spectrometry
  • Pyrrole analogs fragment prominently at m/z 498–526 (Boc cleavage) and 454–482 (ester loss) . The dihydropyridine compound would likely exhibit similar fragmentation patterns but with distinct mass shifts due to the benzyloxy group.

Functional and Reactivity Differences

  • Substituent Effects: The benzyloxy group in the target compound may confer sensitivity to hydrogenolysis, unlike the indolyl groups in pyrrole analogs, which are electron-rich and participate in π-stacking interactions .

Preparation Methods

Reaction Conditions and Yield Optimization

Key variables include the choice of acid catalyst, solvent, and temperature. Pyridinium p-toluenesulfonate (PPTS) in N,N-dimethylacetamide (DMA) at 60°C for 15–20 hours achieves yields of 78–82%. Substituting PPTS with toluenesulfonic acid reduces yields to 44%, highlighting the necessity of mild Brønsted acids to prevent Boc-group cleavage.

Table 1. Cyclocondensation Yield Under Varied Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PPTSDMA6020.582
PPTSDMA601580
Toluenesulfonic acidDMA552444

Prolonged reaction times (>20 hours) marginally improve yields but risk side reactions, such as ester hydrolysis.

Esterification of Carboxylic Acid Intermediates

An alternative approach involves synthesizing the carboxylic acid derivative followed by ethyl esterification. Methyl 1-((tert-butoxycarbonyl)amino)-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is treated with ethanol under Mitsunobu conditions or via acid-catalyzed transesterification.

Mitsunobu Esterification

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature achieves 85–90% conversion. However, this method requires stringent anhydrous conditions and generates stoichiometric phosphine oxide waste.

Transesterification with Dimethyl Sulfate

A scalable protocol employs dimethyl sulfate as a methylating agent in the presence of sodium hydrogen carbonate. Ethanol is introduced in situ to displace the methyl ester, yielding the ethyl derivative in 77% yield. This one-pot strategy minimizes intermediate isolation steps.

Solvent and Temperature Effects on Reaction Efficiency

DMA outperforms dimethylformamide (DMF) and acetonitrile in cyclocondensation due to its high polarity and ability to stabilize zwitterionic intermediates. Reactions conducted at 65–70°C show reduced yields (65%) compared to 60°C, likely due to accelerated decomposition of the Boc group.

Work-Up and Purification Strategies

Crude products are typically isolated via extraction with ethyl acetate followed by brine washes. Flash column chromatography on silica gel (20–30% ethyl acetate/hexane) achieves >95% purity . Recrystallization from ethanol/water mixtures is less effective due to the compound’s moderate solubility.

Q & A

Q. What is the synthetic route for Ethyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate?

The compound is synthesized via a multi-step protocol involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling reactions. A representative method involves:

  • Step 1 : Protection of the amine using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water).
  • Step 2 : Benzyloxy group introduction via nucleophilic substitution or Mitsunobu reaction.
  • Step 3 : Cyclization to form the dihydropyridinone core, often catalyzed by CuCl₂·2H₂O in THF.
  • Step 4 : Final esterification using ethyl chloroformate. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is this compound characterized analytically?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc protection (δ ~1.4 ppm for tert-butyl), benzyloxy protons (δ ~4.8–5.2 ppm), and ester carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 428.18).
  • HPLC Purity Analysis : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm ensure >95% purity .

Q. What is the role of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing antiviral agents like Baloxavir marboxil. The Boc and benzyloxy groups enhance solubility and stability during multi-step syntheses, while the dihydropyridinone core contributes to target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like Baloxavir Impurity 63?

Impurity 63 (a hydrazone derivative) forms via oxidation or side reactions during cyclization. Optimization strategies include:

  • Temperature Control : Maintaining reaction temperatures below 25°C to suppress oxidation.
  • Catalyst Screening : Using CuCl₂·2H₂O in stoichiometric amounts to avoid over-oxidation.
  • Inert Atmosphere : Conducting reactions under nitrogen/argon to prevent hydrazone formation. Post-reaction, impurities are removed via preparative HPLC (ACN/water + 0.1% TFA) .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

Co-eluting impurities (e.g., Baloxavir Impurity 53, CAS 2136287-59-5) require advanced chromatographic methods:

  • Method Development : Use of UPLC with charged surface hybrid (CSH) columns improves resolution.
  • Forced Degradation Studies : Exposure to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress identifies degradation pathways.
  • LC-MS/MS : Confirms impurity structures via fragmentation patterns .

Q. How does the Boc group influence the compound’s stability under different pH conditions?

The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in neutral/basic environments. Stability studies show:

  • Acidic Hydrolysis (pH <3) : Rapid deprotection within 2 hours (t₁/₂ = 30 min at 25°C).
  • Basic Conditions (pH 9–12) : No significant degradation over 24 hours. Storage recommendations include avoiding protic solvents and temperatures >4°C .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : The carbonyl carbon at position 4 shows high electrophilicity (Fukui indices >0.5).
  • Transition States : Predict steric hindrance from the benzyloxy group during SN2 reactions. These insights guide solvent selection (polar aprotic solvents like DMF enhance reactivity) .

Methodological Notes

  • Synthetic Pitfalls : Boc deprotection under acidic conditions may inadvertently cleave ester groups. Use mild acids (e.g., 10% citric acid) for selective deprotection .
  • Data Contradictions : reports large-scale production (>100 kg), but highlights impurity formation under non-optimized conditions. Researchers must validate scalability with pilot studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.